![molecular formula C16H26N2 B14346889 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline CAS No. 90680-36-7](/img/structure/B14346889.png)
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline is an organic compound with the molecular formula C13H26N2. This compound is known for its unique structure, which includes an aminocyclohexyl group attached to a methyl group, along with ethyl and methyl substituents on an aniline ring. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline typically involves multiple steps, including methylation, reduction, condensation, deprotection, and acylation . The starting material is often trans-2-(4-aminocyclohexyl)-ethyl acetate, which undergoes a series of chemical reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of methylenedianiline, resulting in a mixture of isomers . The process is optimized to maximize the yield of the desired isomer, ensuring the compound’s purity and effectiveness for its intended applications.
化学反応の分析
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
科学的研究の応用
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers and other industrial materials
作用機序
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s aminocyclohexyl group allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): A related compound with similar structural features but different substituents.
1,3-Cyclohexanebis(methylamine): Another compound with a cyclohexylamine structure, used in similar applications.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
90680-36-7 |
|---|---|
分子式 |
C16H26N2 |
分子量 |
246.39 g/mol |
IUPAC名 |
4-[(4-aminocyclohexyl)methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C16H26N2/c1-3-14-10-13(8-11(2)16(14)18)9-12-4-6-15(17)7-5-12/h8,10,12,15H,3-7,9,17-18H2,1-2H3 |
InChIキー |
NBKOZZOJKJGXKL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)CC2CCC(CC2)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


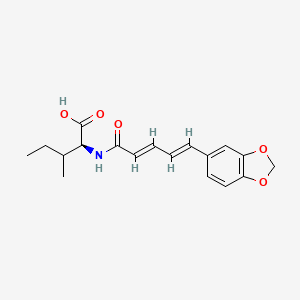
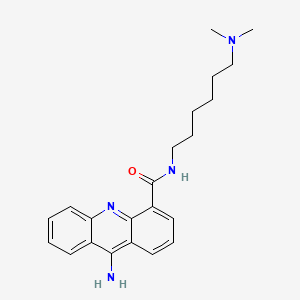
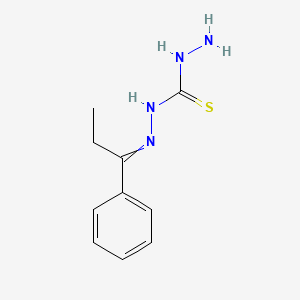
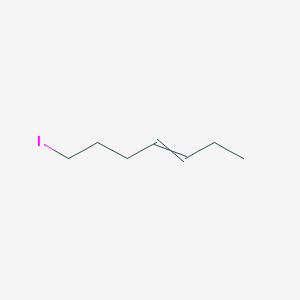
![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)

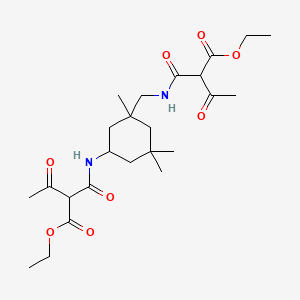
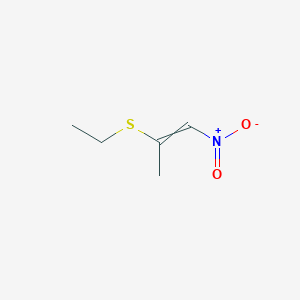
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
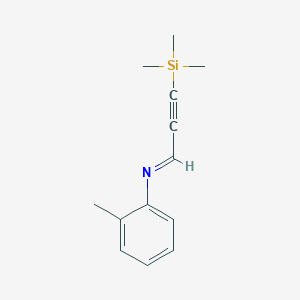

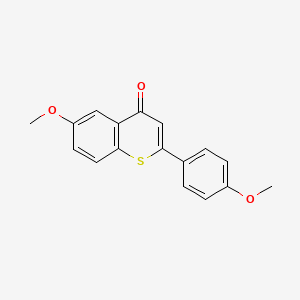
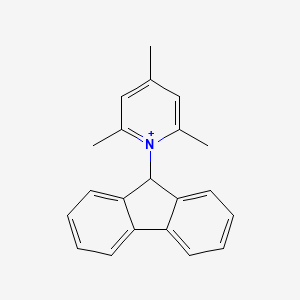
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
